N,N-dibenzyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine
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Overview
Description
N,N-dibenzyl-N’-(4,6-dimethyl-2-pyrimidinyl)guanidine: is a chemical compound that belongs to the class of guanidines It is characterized by the presence of two benzyl groups and a pyrimidinyl group attached to the guanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-N’-(4,6-dimethyl-2-pyrimidinyl)guanidine typically involves the reaction of 4,6-dimethyl-2-pyrimidinylamine with benzyl isocyanide in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4,6-dimethyl-2-pyrimidinylamine+benzyl isocyanide→N,N-dibenzyl-N’-(4,6-dimethyl-2-pyrimidinyl)guanidine
Industrial Production Methods
Industrial production of N,N-dibenzyl-N’-(4,6-dimethyl-2-pyrimidinyl)guanidine involves scaling up the synthetic route mentioned above. The process is optimized to achieve high yield and purity of the compound. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-N’-(4,6-dimethyl-2-pyrimidinyl)guanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dibenzyl-N’-(4,6-dimethyl-2-pyrimidinyl)guanidine oxide, while reduction may produce N,N-dibenzyl-N’-(4,6-dimethyl-2-pyrimidinyl)guanidine hydride.
Scientific Research Applications
N,N-dibenzyl-N’-(4,6-dimethyl-2-pyrimidinyl)guanidine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-N’-(4,6-dimethyl-2-pyrimidinyl)guanidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N,N-dibenzyl-N’-(4,6-dimethyl-2-pyrimidinyl)guanidine oxide
- N,N-dibenzyl-N’-(4,6-dimethyl-2-pyrimidinyl)guanidine hydride
- N,N-dibenzyl-N’-(4,6-dimethyl-2-pyrimidinyl)guanidine sulfate
Uniqueness
N,N-dibenzyl-N’-(4,6-dimethyl-2-pyrimidinyl)guanidine is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1,1-dibenzyl-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5/c1-16-13-17(2)24-21(23-16)25-20(22)26(14-18-9-5-3-6-10-18)15-19-11-7-4-8-12-19/h3-13H,14-15H2,1-2H3,(H2,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLRDJZXKZGKNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/N(CC2=CC=CC=C2)CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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